
Application Note: Characterization of
Diammonium Succinate using FTIR and NMR

Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diammonium succinate

Cat. No.: B1195312 Get Quote

Abstract
This document provides a comprehensive guide to the characterization of diammonium
succinate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR)

spectroscopy. These techniques are fundamental for confirming the identity, purity, and

structural integrity of this salt, which is a key intermediate in various chemical and

pharmaceutical processes. Detailed experimental protocols, data interpretation, and visual

workflows are presented to aid researchers, scientists, and drug development professionals in

their analytical endeavors.

Introduction
Diammonium succinate (C₄H₁₂N₂O₄) is the ammonium salt of succinic acid, a dicarboxylic

acid.[1][2] Its characterization is crucial for quality control in manufacturing and for

understanding its role in various applications, from chemical synthesis to its potential use in

pharmaceutical formulations.[3] FTIR spectroscopy provides information about the functional

groups present by measuring the absorption of infrared radiation, while NMR spectroscopy

elucidates the molecular structure by probing the magnetic properties of atomic nuclei.

Together, they offer a powerful and non-destructive method for unambiguous identification.
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The following sections summarize the expected spectroscopic data for diammonium
succinate.

FTIR Spectroscopy
The FTIR spectrum of diammonium succinate is characterized by the presence of vibrations

from the ammonium ion (NH₄⁺) and the succinate carboxylate groups (COO⁻). Unlike succinic

acid, which shows a strong, broad O-H stretch from the carboxylic acid and a C=O stretch

around 1700 cm⁻¹, the salt form exhibits distinct absorptions. The key is the shift of the

carboxyl bands from the acid form to the carboxylate form.

Table 1: FTIR Peak Assignments for Diammonium Succinate

Wavenumber Range (cm⁻¹) Vibrational Mode
Functional Group
Assignment

~3100 - 3300 N-H Stretching Ammonium (NH₄⁺)

~2800 - 3000 C-H Stretching Methylene (-CH₂-)

~1550 - 1610 C=O Asymmetric Stretching Carboxylate (COO⁻)

~1390 - 1450 C=O Symmetric Stretching Carboxylate (COO⁻)

~1410 - 1450 N-H Bending Ammonium (NH₄⁺)

~1300 - 1350 CH₂ Scissoring Methylene (-CH₂-)

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr

pellet, ATR) and instrument calibration.

NMR Spectroscopy
NMR spectroscopy in a deuterated solvent like deuterium oxide (D₂O) is ideal for

characterizing diammonium succinate. The symmetrical nature of the succinate dianion

simplifies the spectrum.

¹H NMR Spectroscopy In the ¹H NMR spectrum, the two methylene groups (-CH₂-CH₂-) of the

succinate molecule are chemically equivalent, resulting in a single sharp peak. The protons of
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the ammonium ions (NH₄⁺) will exchange with the deuterium from the D₂O solvent, often

leading to the disappearance or significant broadening of the N-H signal.[4][5] For succinic acid

in D₂O, the methylene protons appear around 2.67 ppm. A similar chemical shift is expected for

the succinate salt.

Table 2: ¹H NMR Data for Diammonium Succinate in D₂O

Chemical Shift (δ, ppm) Multiplicity Assignment

~2.5 - 2.7 Singlet (s) -CH₂-CH₂-

¹³C NMR Spectroscopy The ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Two distinct signals are expected: one for the equivalent methylene carbons and one for the

equivalent carboxylate carbons. For succinic acid in DMSO-d6, the methylene carbons appear

around 30 ppm and the carboxyl carbons around 174 ppm. Similar shifts are anticipated for the

salt form.

Table 3: ¹³C NMR Data for Diammonium Succinate in D₂O

Chemical Shift (δ, ppm) Assignment

~175 - 185 Carboxylate (-COO⁻)

~30 - 35 Methylene (-CH₂-)

Experimental Protocols
The following are standard protocols for acquiring FTIR and NMR spectra of solid

diammonium succinate.

Protocol: FTIR Spectroscopy using KBr Pellet Method
This protocol is suitable for obtaining high-quality infrared spectra of solid samples.

Materials:

Diammonium succinate sample
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Infrared (IR) grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press with die set

FTIR spectrometer

Procedure:

Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any

absorbed water, which can interfere with the spectrum. Cool in a desiccator.

Sample Preparation: Weigh approximately 1-2 mg of the diammonium succinate sample.

Grinding & Mixing: Add the sample to an agate mortar along with approximately 100-200 mg

of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine,

homogeneous powder is obtained.

Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a

hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin,

transparent, or translucent pellet.

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of

the FTIR spectrometer.

Background Scan: Run a background spectrum with an empty sample compartment or a

blank KBr pellet to account for atmospheric CO₂ and H₂O.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a

range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Protocol: NMR Spectroscopy (¹H and ¹³C)
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This protocol describes the preparation of a diammonium succinate sample for analysis in a

high-field NMR spectrometer.

Materials:

Diammonium succinate sample

Deuterium oxide (D₂O, 99.9 atom % D)

5 mm NMR tubes

Vortex mixer (optional)

NMR spectrometer

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of diammonium succinate directly into

a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. D₂O is used as the solvent to

avoid a large interfering solvent signal in the ¹H NMR spectrum.

Mixing: Gently agitate or vortex the mixture until the solid is completely dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure

the liquid height is sufficient for the instrument's detection region (typically 4-5 cm).

Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR

spectrometer's autosampler or manual probe.

Data Acquisition:

Lock the spectrometer onto the deuterium signal from the D₂O.

Shim the magnetic field to achieve high homogeneity and resolution.

Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient.
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Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H

spectrum due to the lower natural abundance of ¹³C.

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)

signal. Phase the resulting spectrum and perform baseline correction to obtain the final,

interpretable NMR spectrum.

Workflow Diagrams
Visual representations of the experimental protocols provide a clear and concise overview of

the steps involved.
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Caption: Workflow for FTIR analysis of diammonium succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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